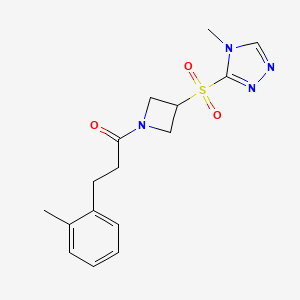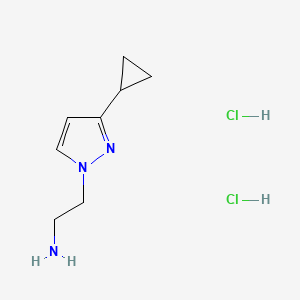
2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1197227-04-5 . It has a molecular weight of 187.67 . The IUPAC name for this compound is 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3.ClH/c9-4-6-11-5-3-8(10-11)7-1-2-7;/h3,5,7H,1-2,4,6,9H2;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .
Applications De Recherche Scientifique
Anticancer Agent Research
A study by (Alam et al., 2018) explored the design and synthesis of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which are structurally related to 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride. These compounds were evaluated for their cytotoxicity against various human cancer cell lines, exhibiting moderate to significant cytotoxicity.
Polymerization Catalyst Research
(Obuah et al., 2014) investigated pyrazolylamine ligands, closely related to 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride, in their role as catalysts for the oligomerization and polymerization of ethylene. These nickel complexes showed varying reactivity based on the solvent and co-catalyst used.
Antibacterial Activity Research
Research by (Prasad, 2021) focused on the synthesis of novel derivatives related to 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride and their evaluation for antibacterial activity. This study indicates the potential of such compounds in developing new antibacterial agents.
Antioxidant Agent Research
(El‐Mekabaty et al., 2016) synthesized new pyrazole derivatives bearing an indole moiety, structurally related to 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride. These compounds were evaluated as antioxidant agents, with several showing promising activities.
Copolymerization Catalyst Research
A study by (Matiwane et al., 2020) on pyrazolyl compounds, including 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride, explored their use as catalysts in the copolymerization of CO2 and cyclohexene oxide, contributing to polymer science.
Diversity in Chemical Synthesis
(Roman, 2013) highlighted the use of similar compounds in generating a structurally diverse library of compounds through various alkylation and ring closure reactions, demonstrating the versatility of these compounds in synthetic chemistry.
Catalysis in Organic Synthesis
(Sidhom et al., 2018) investigated the use of pyrazole derivatives with a cyclopropyl group in palladium-catalyzed direct arylation, showing the utility of these compounds in facilitating complex organic reactions.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is classified under the GHS07 pictogram .
Propriétés
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-4-6-11-5-3-8(10-11)7-1-2-7;;/h3,5,7H,1-2,4,6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRNWVSYFATBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2514483.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514486.png)
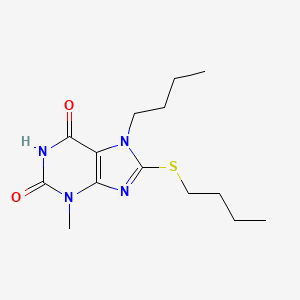
![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)
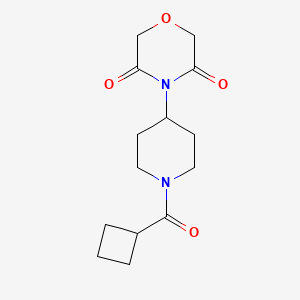

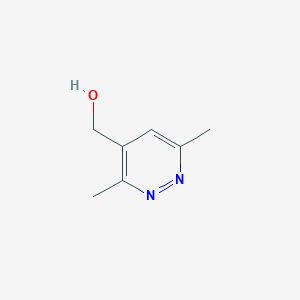

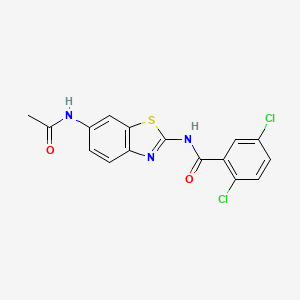
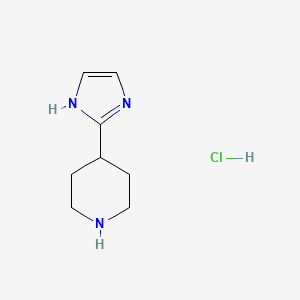


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2514504.png)
